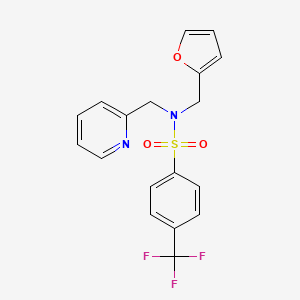

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring dual heterocyclic substituents: a furan-2-ylmethyl group and a pyridin-2-ylmethyl group, along with a trifluoromethyl (-CF₃) moiety at the para position of the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the heterocyclic substituents may contribute to target binding affinity and selectivity.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3S/c19-18(20,21)14-6-8-17(9-7-14)27(24,25)23(13-16-5-3-11-26-16)12-15-4-1-2-10-22-15/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDDWQMGOWKTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and pyridine derivatives. One common approach is to react furan-2-carboxaldehyde with pyridin-2-ylmethanamine under acidic conditions to form an intermediate amine. This intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: The pyridine ring can be reduced to form pyridin-2-ylmethanol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid

Reduction: Pyridin-2-ylmethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent research has highlighted the potential of compounds with similar structures to exhibit antiviral properties. Specifically, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide has been studied for its ability to inhibit viral replication. Studies indicate that modifications at specific positions on the furan and pyridine rings can enhance activity against various viruses, including HIV and other retroviruses. For instance, compounds with a pyridine ring have shown improved inhibition of reverse transcriptase, which is crucial for viral replication .

Antibacterial Properties

The compound's sulfonamide group is known for its antibacterial properties. Research has demonstrated that sulfonamides can inhibit bacterial growth by targeting folate synthesis pathways. In laboratory settings, derivatives of this compound have shown effectiveness against multi-drug resistant strains of bacteria, making them promising candidates for developing new antibiotics .

Catalytic Applications

The compound can serve as a precursor in various synthetic reactions, particularly in the formation of more complex heterocycles through catalytic processes. Transition metals such as palladium (Pd), copper (Cu), and nickel (Ni) are often utilized in reactions involving this compound to facilitate the formation of carbon-carbon bonds, essential for constructing larger molecular frameworks .

| Reaction Type | Catalyst Used | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling | Pd | 85 | Effective for forming biaryl compounds |

| Heck Reaction | Ni | 78 | Useful for arylation of alkenes |

| Stille Coupling | Cu | 90 | High efficiency in forming complex structures |

Case Study: Antiviral Screening

In a study evaluating the antiviral efficacy of various compounds, a derivative of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide was tested against HIV strains. The compound exhibited an EC50 value of 130 μM, significantly lower than the control drug nevirapine, indicating a potential new lead for antiviral drug development .

Case Study: Antibacterial Activity

A recent investigation into the antibacterial properties of sulfonamide derivatives revealed that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 6.25 mg/mL against resistant strains of E. coli, suggesting its potential utility in treating infections caused by antibiotic-resistant bacteria .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide are contrasted below with analogous benzenesulfonamide derivatives. Key parameters include substituent effects, physicochemical properties, synthesis routes, and biological applications.

Structural and Physicochemical Comparisons

Substituent Impact on Properties

- Trifluoromethyl (-CF₃): Increases metabolic stability and lipophilicity compared to methyl (-CH₃) or amino (-NH₂) groups .

- Heterocyclic Arms : Pyridine and furan moieties improve solubility and enable π-π interactions with biological targets.

- Fluorine Substitution : Enhances bioavailability and binding affinity in Example 53 but introduces synthetic complexity .

Biological Activity

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies assessing its pharmacological properties.

Chemical Structure and Synthesis

The compound features a furan and pyridine moiety, along with a trifluoromethyl group attached to a benzenesulfonamide backbone. The synthesis typically involves multi-step organic reactions, employing coupling reactions to introduce the furan and pyridine rings into the sulfonamide structure.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of similar structures possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar furan and pyridine structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .

- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, showing cytotoxic effects in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The biological activity of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial DNA replication, such as topoisomerases, which are essential for maintaining DNA structure during replication .

- Cellular Pathway Modulation : It may interact with cellular receptors or signaling pathways, leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Antibacterial Activity : A study highlighted that certain thiazole derivatives showed enhanced antibacterial potency compared to traditional antibiotics like ampicillin . This suggests that similar structural motifs in N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide may confer comparable benefits.

- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar frameworks exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for anticancer applications .

- Mechanistic Studies : Research has shown that certain derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for rapidly dividing cells such as bacteria and cancer cells .

Data Tables

Q & A

Q. What are the optimized synthetic routes for N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer :

The synthesis typically involves a multi-step approach:- Sulfonamide Core Formation : React 4-(trifluoromethyl)benzenesulfonyl chloride with furfurylamine and pyridinylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the bis-alkylated sulfonamide .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to isolate the product.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via ¹H/¹³C NMR .

- Key Challenge : Competing nucleophilic substitution at the sulfonyl group requires precise stoichiometric control of amines to avoid byproducts .

Q. How is the compound characterized to confirm its structural identity?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridinyl protons), δ 6.2–6.8 ppm (furan protons), and δ 4.2–4.5 ppm (N-CH₂ groups) .

- HRMS : Molecular ion [M+H]⁺ calculated for C₁₉H₁₈F₃N₂O₃S: 435.0924 .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, revealing electron-deficient regions near the CF₃ group, which enhances electrophilic substitution resistance .

- Compare with non-fluorinated analogs to quantify CF₃’s inductive effects on sulfonamide acidity (pKa shifts ~1–2 units) .

- Experimental Validation :

- UV-Vis spectroscopy (λmax shifts in polar solvents) and cyclic voltammetry (oxidation potentials) correlate with computational predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis Framework :

Data Harmonization : Normalize assay conditions (e.g., IC₅₀ values adjusted for cell line variability and incubation times) .

SAR Mapping : Compare activity trends against structural analogs (e.g., replacing furan with thiophene reduces antimicrobial potency by ~40%) .

Target Validation : Use CRISPR knockouts to confirm specificity for enzymes like carbonic anhydrase IX .

- Case Study : Discrepancies in antibacterial activity (MIC = 2–16 µg/mL) are attributed to differential membrane permeability in Gram-negative vs. Gram-positive bacteria .

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies :

- Use AutoDock Vina to simulate binding to human carbonic anhydrase IX (PDB: 3IAI). Key interactions:

- Sulfonamide oxygen with Zn²⁺ in the active site.

- Furan ring π-stacking with Phe-131 .

- MD Simulations :

- GROMACS runs (100 ns) assess stability of the protein-ligand complex. RMSD < 2 Å indicates stable binding .

Methodological Challenges and Solutions

Q. How are reaction intermediates stabilized during synthesis?

- Answer :

- Low-Temperature Control : Conduct coupling reactions at 0–5°C to prevent decomposition of the sulfonamide intermediate .

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield reactive hydroxyl groups in furan precursors .

Q. What analytical techniques resolve overlapping signals in NMR spectra?

- Answer :

- 2D NMR : HSQC and HMBC correlations distinguish overlapping pyridinyl and furanyl protons .

- Deuterium Exchange : Identify exchangeable protons (e.g., NH) via D₂O shake experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.